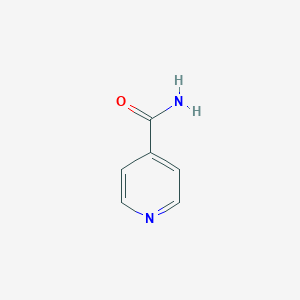

Isonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQXVTODMYMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020756 | |

| Record name | Isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Isonicotinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00042 [mmHg] | |

| Record name | Isonicotinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1453-82-3 | |

| Record name | Isonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIACINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3BH6YX9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Divergent Mechanisms of Isonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3), presents a distinct and nuanced mechanism of action with significant implications for drug discovery and development. While its structural similarity to nicotinamide suggests overlapping biological activities, emerging evidence reveals that this compound possesses a unique pharmacological profile. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action

This compound's mechanism of action is multifaceted, extending beyond the pathways traditionally associated with nicotinamide. Key areas of its activity include the modulation of sirtuin enzymes and the inhibition of other critical enzymes involved in various disease pathologies.

Sirtuin Modulation: A Tale of Weak Inhibition and Potential Activation

Contrary to its isomer, nicotinamide, which is a well-established inhibitor of the NAD+-dependent deacetylases known as sirtuins, this compound exhibits significantly weaker inhibitory effects. However, its interaction with the sirtuin pathway is more complex, with evidence suggesting a role as a potential sirtuin activator under specific conditions.

In vitro studies have demonstrated that this compound is a substantially less potent inhibitor of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3) compared to nicotinamide.[1]

Table 1: Comparative Inhibitory Activity of this compound and Nicotinamide against Sirtuins [1]

| Compound | Target Enzyme | IC50 Value |

| This compound | SIRT1 | 12.2 ± 0.3 mM |

| SIRT3 | 13.8 ± 0.5 mM | |

| Nicotinamide | SIRT1 | 68.1 ± 1.8 µM |

| SIRT3 | 36.7 ± 1.3 µM |

Caption: This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and nicotinamide against SIRT1 and SIRT3, highlighting the significantly lower potency of this compound.

A key aspect of this compound's mechanism is its ability to act as a sirtuin activator by competitively displacing nicotinamide from the enzyme's active site. This relieves the feedback inhibition exerted by nicotinamide, thereby promoting sirtuin activity.

References

Isonicotinamide: A Scoping Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), presents an intriguing yet underexplored avenue for therapeutic development. While nicotinamide has been extensively studied for its role in cellular metabolism and as a precursor to NAD+, this compound's biological activities are less characterized. This technical guide synthesizes the current, albeit limited, scientific literature on this compound, presenting its known biological effects, mechanisms of action, and potential therapeutic applications. Through a comparative analysis with the well-documented nicotinamide, this paper aims to highlight the unique properties of this compound and underscore areas ripe for further investigation. Particular focus is given to its emerging roles in inflammation, nociception, and enzyme modulation, providing a foundational resource for researchers and drug development professionals interested in this promising molecule.

Introduction

This compound, or pyridine-4-carboxamide, is a simple heterocyclic amide. Its structural similarity to nicotinamide (pyridine-3-carboxamide) has prompted comparative studies to understand the impact of the carboxamide group's position on biological activity. While nicotinamide is a well-established sirtuin inhibitor and PARP modulator, emerging evidence suggests that this compound may possess distinct pharmacological properties, indicating its potential as a lead compound for novel therapeutics. This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathways associated with this compound.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and its isomer, nicotinamide, across various biological targets. This comparative presentation allows for a clear assessment of their relative potencies.

Table 1: Comparative Inhibitory Activity against Sirtuins

| Compound | Target | IC50 | Reference |

| This compound | SIRT1 | 12.2 ± 0.3 mM | [1][2] |

| SIRT3 | 13.8 ± 0.5 mM | [1][2] | |

| Nicotinamide | SIRT1 | 68.1 ± 1.8 µM | [1] |

| SIRT3 | 36.7 ± 1.3 µM |

Note: The significantly higher IC50 values for this compound indicate it is a much weaker inhibitor of SIRT1 and SIRT3 compared to nicotinamide.

Table 2: Anti-inflammatory and Antinociceptive Activity

| Compound | Assay | Species | Dosage | Effect | Reference |

| This compound | Carrageenan-induced paw edema | Mice | 500 or 1000 mg/kg (p.o.) | Inhibition of edema | |

| Formalin test (second phase) | Mice | 500 or 1000 mg/kg (p.o.) | Inhibition of nociceptive response | ||

| Nicotinamide | Carrageenan-induced paw edema | Mice & Rats | 500 or 1000 mg/kg (p.o.) | Inhibition of edema | |

| Formalin test (first & second phase) | Mice | 1000 mg/kg (p.o.) | Inhibition of nociceptive response | ||

| Carrageenan-induced mechanical allodynia | Rats | 500 mg/kg (p.o.) | Inhibition of allodynia |

Table 3: Reactive Oxygen Species (ROS) Inhibition by an Isonicotinic Acid Derivative

| Compound | Assay | IC50 | Reference |

| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 µg/mL |

Note: Isonicotinate 5, a derivative of isonicotinic acid, demonstrates significantly more potent ROS inhibition than the standard drug ibuprofen.

Signaling Pathways and Mechanisms of Action

The direct signaling pathways modulated by this compound are not yet fully elucidated. However, based on its observed biological activities and the behavior of structurally related compounds, several potential mechanisms can be proposed.

Modulation of Sirtuin Activity

While a weak inhibitor itself, this compound can act as an antagonist to nicotinamide, thereby potentially increasing the activity of sirtuins in environments where nicotinamide is a key regulator. This suggests a complex interplay in the regulation of cellular metabolism and aging processes.

Figure 1: Hypothesized modulation of SIRT1 by this compound.

Anti-inflammatory and Antinociceptive Mechanisms

The demonstrated anti-inflammatory and antinociceptive effects of this compound in animal models suggest a potential role in modulating inflammatory signaling pathways. While the precise targets are unknown, a plausible hypothesis involves the inhibition of pro-inflammatory mediators. The potent ROS inhibitory activity of a related isonicotinate further supports an anti-inflammatory mechanism involving the reduction of oxidative stress.

Figure 2: Hypothesized anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are key experimental protocols relevant to the assessment of this compound's therapeutic potential.

Synthesis of this compound

This compound can be synthesized from the corresponding cyanopyridine through partial hydrolysis.

-

Reaction: 4-cyanopyridine is hydrolyzed in an aqueous medium.

-

Catalyst: A substantially neutral catalyst, such as magnesia, is used to minimize the formation of isonicotinic acid salts.

-

Procedure:

-

A mixture of 4-cyanopyridine, water, and the catalyst is heated under reflux.

-

After the reaction, the catalyst is removed by filtration.

-

Unreacted 4-cyanopyridine and water are removed by distillation.

-

The resulting crude this compound can be purified by recrystallization.

-

Figure 3: Workflow for the synthesis of this compound.

In Vitro Sirtuin Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of this compound against sirtuins.

-

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the sirtuin enzyme.

-

Materials:

-

Recombinant human SIRT1 or SIRT3 enzyme.

-

Fluorogenic acetylated peptide substrate.

-

NAD+.

-

This compound and Nicotinamide (for comparison).

-

Assay buffer.

-

Developer solution.

-

-

Procedure:

-

Prepare serial dilutions of this compound and nicotinamide.

-

In a 96-well plate, combine the sirtuin enzyme, assay buffer, and the test compound or vehicle.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate at 37°C for a defined period (e.g., 90 minutes).

-

Stop the reaction and add the developer solution.

-

Measure the fluorescence on a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is used to evaluate the anti-inflammatory activity of this compound in rodents.

-

Principle: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema. The reduction in paw volume indicates anti-inflammatory activity.

-

Animals: Mice or rats.

-

Procedure:

-

Administer this compound or vehicle orally (p.o.) to the animals.

-

After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

In Vitro PARP Inhibition Assay

This protocol outlines a colorimetric assay to assess the inhibitory effect of this compound on Poly(ADP-ribose) polymerase (PARP).

-

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP. Inhibition of PARP results in a decreased signal.

-

Materials:

-

Recombinant PARP1 enzyme.

-

Histone-coated microplate.

-

Biotinylated NAD+.

-

This compound.

-

Streptavidin-HRP and colorimetric substrate.

-

-

Procedure:

-

Add serial dilutions of this compound to the histone-coated wells.

-

Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.

-

Incubate to allow for PARP activity.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate and add the colorimetric substrate.

-

Measure the absorbance on a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Future Directions and Conclusion

The current body of research on this compound, while limited, suggests a molecule with a distinct pharmacological profile from its well-studied isomer, nicotinamide. Its weak inhibition of sirtuins, coupled with its demonstrated anti-inflammatory and antinociceptive effects, points towards novel mechanisms of action that warrant further investigation. The potent ROS inhibitory activity of a related derivative further strengthens the case for its development as an anti-inflammatory agent.

Key areas for future research include:

-

Broad-spectrum enzyme profiling: A comprehensive screening of this compound against a wide range of kinases, PARPs, and other enzymes is necessary to fully elucidate its target profile.

-

Mechanism of action studies: In-depth studies are required to understand the molecular signaling pathways underlying its anti-inflammatory and antinociceptive effects, including its impact on cytokine production and NF-κB signaling.

-

In vivo efficacy studies: Further preclinical studies in animal models of various diseases, including inflammatory disorders, cancer, and neurodegenerative conditions, are needed to validate its therapeutic potential.

-

Structure-activity relationship (SAR) studies: The synthesis and evaluation of this compound derivatives will be crucial for optimizing its potency and selectivity for specific targets.

References

The Pivotal Role of Isonicotinamide in Supramolecular Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isonicotinamide (INA), a simple yet versatile molecule, has emerged as a cornerstone in the field of supramolecular chemistry and crystal engineering. Its unique structural features, comprising a pyridine ring and a primary amide group, allow it to participate in a variety of non-covalent interactions, most notably robust and predictable hydrogen bonds. This technical guide provides an in-depth exploration of the role of this compound in the construction of complex supramolecular architectures, with a focus on co-crystals and coordination polymers. Detailed experimental protocols, quantitative data analysis, and visual representations of key concepts are presented to aid researchers in harnessing the potential of this remarkable building block.

Core Principles: this compound as a Supramolecular Building Block

This compound's utility in supramolecular chemistry stems from its ability to form well-defined and reliable hydrogen-bonding motifs, often referred to as "supramolecular synthons". The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (-NH₂) and an acceptor (C=O). This dual functionality allows for the creation of intricate and stable networks.

Two of the most prevalent supramolecular synthons involving this compound are:

-

The Amide-Amide Homosynthon: The amide groups of two this compound molecules can form a cyclic R²₂(8) motif through N-H···O hydrogen bonds. This interaction is highly robust and is a recurring feature in the crystal structures of this compound and its derivatives.

-

The Carboxylic Acid-Pyridine Heterosynthon: The pyridine nitrogen of this compound readily forms a strong O-H···N hydrogen bond with the carboxylic acid group of a co-former. This predictable interaction is a powerful tool for the rational design of co-crystals with desired physicochemical properties.[1][2]

The interplay and competition between these and other weaker interactions, such as C-H···O and π-π stacking, dictate the final supramolecular assembly. Understanding these synthons is crucial for the rational design of new materials.

Experimental Protocols for the Synthesis of this compound-Based Supramolecular Structures

The formation of this compound co-crystals and coordination polymers can be achieved through various synthetic methodologies. The choice of method often depends on the properties of the co-former or metal salt and the desired crystalline form. Below are detailed protocols for common techniques.

Co-crystal Synthesis via Slow Solvent Evaporation

This method is widely used for growing high-quality single crystals suitable for X-ray diffraction analysis.[3]

Example: Synthesis of this compound-Benzoic Acid (1:1) Co-crystal

-

Materials: this compound (1.22 g, 10 mmol), Benzoic Acid (1.22 g, 10 mmol), Ethanol (50 mL).

-

Procedure:

-

Dissolve this compound and benzoic acid in 50 mL of ethanol in a beaker with gentle heating and stirring until a clear solution is obtained.

-

Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent.

-

Leave the solution undisturbed at room temperature.

-

Colorless, block-shaped crystals are typically formed within 2-4 days.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

-

Co-crystal Synthesis via Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is often faster and more environmentally friendly than solution-based methods.[4][5]

Example: Synthesis of Ibuprofen-Isonicotinamide (1:1) Co-crystal

-

Materials: Ibuprofen (2.06 g, 10 mmol), this compound (1.22 g, 10 mmol), Ethanol (a few drops).

-

Procedure:

-

Place ibuprofen and this compound in a mortar.

-

Add 2-3 drops of ethanol to the mixture.

-

Grind the mixture with a pestle for approximately 15-20 minutes. The mixture will typically become more cohesive.

-

Collect the resulting white powder. The formation of the co-crystal can be confirmed by powder X-ray diffraction (PXRD).

-

Coordination Polymer Synthesis

Coordination polymers are formed by the self-assembly of metal ions and organic ligands.

Example: Synthesis of a Zinc(II)-Isonicotinamide Coordination Polymer

-

Materials: this compound (2.44 g, 20 mmol), Zinc(II) Nitrate Hexahydrate (2.97 g, 10 mmol), Ethanol (30 mL).

-

Procedure:

-

Dissolve this compound in 15 mL of ethanol in a round-bottom flask.

-

In a separate beaker, dissolve zinc(II) nitrate hexahydrate in 15 mL of ethanol.

-

Add the zinc nitrate solution dropwise to the this compound solution with constant stirring.

-

Reflux the reaction mixture for 4-6 hours. A white precipitate will form.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

-

Quantitative Data Presentation

The formation of supramolecular assemblies involving this compound can be quantitatively assessed through various analytical techniques. The following tables summarize key data for representative systems.

Hydrogen Bond Geometries

The strength and nature of hydrogen bonds are critical to the stability of the supramolecular structure. Single-crystal X-ray diffraction provides precise measurements of these interactions.

| Co-crystal System | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| This compound-Benzoic Acid | O-H···N | 0.82 | 1.84 | 2.66 | 175.0 |

| N-H···O | 0.86 | 2.10 | 2.95 | 170.0 | |

| This compound-Azelaic Acid | O-H···N | 0.82 | 1.85 | 2.67 | 176.0 |

| N-H···O | 0.86 | 2.05 | 2.90 | 173.0 |

Data is representative and may vary slightly between different crystal structures and refinement methods.

Spectroscopic Data (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for detecting the formation of hydrogen bonds. Shifts in the vibrational frequencies of functional groups involved in these interactions are indicative of co-crystal or coordination polymer formation.

| Functional Group | Free this compound (cm⁻¹) | This compound in Co-crystal (cm⁻¹) | Shift (Δν, cm⁻¹) |

| N-H stretch (asymmetric) | ~3360 | ~3320 | -40 |

| N-H stretch (symmetric) | ~3180 | ~3140 | -40 |

| C=O stretch (Amide I) | ~1670 | ~1680-1695 | +10 to +25 |

| Pyridine ring vibration | ~1600 | ~1610-1620 | +10 to +20 |

Shifts are approximate and can vary depending on the co-former and the specific hydrogen bonding environment. An increase in the C=O stretching frequency is often observed upon formation of the carboxylic acid-pyridine heterosynthon, as the amide C=O is no longer the primary hydrogen bond acceptor.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the new solid phases, such as melting point and decomposition temperature. A new, sharp melting endotherm different from the starting materials is a strong indicator of co-crystal formation.

| Compound | Melting Point (°C) | Decomposition Onset (°C) |

| This compound | ~156 | > 200 |

| Benzoic Acid | ~122 | > 150 |

| INA-Benzoic Acid (1:1) Co-crystal | ~163 | > 200 |

| Ibuprofen | ~76 | > 200 |

| INA-Ibuprofen (1:1) Co-crystal | ~88 | > 200 |

Rational Design and Screening of this compound-Based Supramolecular Systems

The predictability of this compound's hydrogen bonding behavior makes it an excellent candidate for the rational design of supramolecular materials. A systematic workflow can be employed to screen for and develop new co-crystals with desired properties, particularly in the context of drug development.

This workflow begins with the identification of the desired properties for the target molecule, often an active pharmaceutical ingredient (API). Co-former selection is then guided by principles of supramolecular chemistry, such as pKa rules for salt versus co-crystal formation and the likelihood of forming robust synthons. Computational tools and databases like the Cambridge Structural Database (CSD) can aid in this selection process. High-throughput experimental screening is then employed to identify promising "hits," which are subsequently subjected to more detailed characterization and optimization.

Conclusion

This compound's predictable and robust hydrogen-bonding capabilities have solidified its position as a critical tool in the supramolecular chemist's toolbox. Its ability to form reliable synthons with a wide range of molecules makes it invaluable for the rational design of co-crystals and coordination polymers with tailored properties. For researchers in drug development, this compound offers a promising avenue for improving the physicochemical properties of APIs, such as solubility, stability, and bioavailability. By understanding the fundamental principles of its interactions and employing systematic experimental and analytical approaches, the full potential of this compound in creating novel and functional supramolecular materials can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical kilogram-scale synthesis of rac -ibuprofen:nicotinamide co-crystals using a drum mill - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00096J [pubs.rsc.org]

- 5. Our latest success: how to synthesise ibuprofen co-crystals at kilogram-scale, using drum mills [mechanochemistry.eu]

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of Isonicotinamide

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development and materials science, understanding the polymorphic nature of active pharmaceutical ingredients (APIs) is paramount. Isonicotinamide (INA), a vital building block in medicinal chemistry and cocrystal design, presents a fascinating case study in polymorphism, exhibiting a rich landscape of crystalline forms. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the polymorphic behavior of this compound crystals, consolidating critical data and experimental methodologies to navigate its complex crystalline terrain.

This compound is known to exist in at least six polymorphic forms, with distinct thermal and structural properties. The selective crystallization of a desired polymorph is a significant challenge, as multiple forms often crystallize simultaneously.[1] This guide offers a comprehensive overview of the known polymorphs, their methods of preparation, and their thermodynamic relationships.

The Polymorphic Landscape of this compound

The crystallization of this compound can yield different polymorphic forms depending on the chosen method, primarily solution-based or melt crystallization. From solution, six distinct polymorphs have been identified, whereas melt crystallization has been reported to produce two forms.[2][3][4] The propensity for concomitant crystallization, where multiple forms crystallize in the same experiment, underscores the need for precise control over crystallization conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the known polymorphs of this compound, providing a comparative overview of their thermal and crystallographic properties.

Table 1: Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHf) (kJ/mol) |

| Form I | ~123 (transforms to Form II) | Not Reported |

| Form II | Not Reported | 24.3 |

| Form III | Not Reported | Not Reported |

| Form IV | Not Reported | Not Reported |

| Form V | Not Reported | Not Reported |

| Form VI | Not Reported | Not Reported |

Table 2: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | CCDC Number |

| Form I | Monoclinic | P21/c | EHOWIH01 |

| Form II | Orthorhombic | Pca21 | Not specified |

| Form III | Not specified | Not specified | Not specified |

| Form IV | Not specified | Not specified | Not specified |

| Form V | Not specified | Not specified | Not specified |

| Form VI | Orthorhombic | Pca21 | Not specified |

Note: Detailed crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the provided reference codes. A sixth polymorph has been identified as crystallizing in the orthorhombic space group Pca21.

Experimental Protocols

The successful isolation of a specific this compound polymorph is highly dependent on the experimental conditions. The following protocols are derived from published research and provide a starting point for obtaining different crystalline forms.

Solution Crystallization

Solution crystallization is a common method for obtaining various polymorphs of this compound. The choice of solvent and the method of supersaturation generation (e.g., cooling, evaporation) are critical factors.

1. General Cooling Crystallization:

-

Apparatus: Jacketed crystallizer with overhead stirrer and temperature control.

-

Procedure:

-

Prepare a saturated solution of this compound in a chosen solvent (e.g., ethanol, nitromethane, nitrobenzene) at an elevated temperature.

-

Cool the solution at a controlled rate to induce nucleation and crystal growth.

-

The cooling rate and initial concentration can influence the resulting polymorph.

-

Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

2. Evaporative Crystallization:

-

Procedure:

-

Dissolve this compound in a suitable solvent at room temperature to create a solution below saturation.

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., fume hood with gentle airflow).

-

Crystal formation will occur as the solution becomes supersaturated. The solvent choice can direct the formation of specific polymorphs.

-

3. Use of Additives:

-

The addition of certain structurally related molecules can influence the nucleation and growth of specific polymorphs, aiding in the prevention of concomitant crystallization.

-

Procedure:

-

Follow the general cooling or evaporative crystallization protocol.

-

Introduce a small molar percentage of an additive to the crystallization solution.

-

The additive can interact with specific crystal faces, inhibiting the growth of undesired polymorphs and promoting the formation of a target form.

-

Melt Crystallization

Melt crystallization offers an alternative route to access different polymorphic forms, often those that are not readily obtained from solution.

-

Apparatus: Hot-stage microscope or a controlled heating/cooling apparatus.

-

Procedure:

-

Place a small amount of this compound on a microscope slide.

-

Heat the sample above its melting point to obtain a clear melt.

-

Cool the melt at a controlled rate. Different cooling rates can lead to the formation of different polymorphs.

-

Polymorphs can be initially identified based on their crystal morphology under polarized light.

-

Characterization Techniques

The unambiguous identification of this compound polymorphs requires a combination of analytical techniques.

-

Powder X-ray Diffraction (PXRD): Each polymorph exhibits a unique diffraction pattern, making PXRD a primary tool for polymorph identification and screening.

-

Raman Spectroscopy: Vibrational spectroscopy provides a fingerprint of the molecular environment within the crystal lattice, allowing for the differentiation of polymorphs.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the different forms, providing insights into their thermodynamic stability.

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive crystal structure of a polymorph, including bond lengths, bond angles, and packing arrangements.

Visualizing Polymorphic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the thermodynamic relationships between the this compound polymorphs.

Caption: Experimental workflow for this compound polymorph screening.

Caption: Thermodynamic relationship between this compound polymorphs.

Conclusion

The polymorphism of this compound presents both a challenge and an opportunity in solid-state chemistry and pharmaceutical sciences. A thorough understanding of the factors governing the formation of its various crystalline forms is essential for controlling the physical and chemical properties of the final product. This guide provides a foundational resource for researchers, consolidating key data and methodologies to facilitate further exploration and control over the polymorphic landscape of this important molecule. By leveraging the information presented, scientists can better design crystallization processes to selectively produce the desired polymorph of this compound, ensuring consistency, quality, and performance in their applications.

References

Physicochemical Properties of Isonicotinamide Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide (INA), a constitutional isomer of nicotinamide, is a molecule of significant interest in pharmaceutical sciences, primarily due to its ability to form various solid-state structures known as polymorphs. The existence of multiple polymorphic forms, each with a unique crystal lattice, can profoundly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphs of this compound, presenting a compilation of their key physicochemical properties, detailed experimental protocols for their characterization, and a visual representation of their interrelationships and analytical workflows. Understanding and controlling the polymorphic landscape of this compound is critical for the development of robust and efficacious pharmaceutical products.

Introduction to this compound and Polymorphism

This compound (pyridine-4-carboxamide) is a versatile molecule in crystal engineering and pharmaceutical co-crystal design. Its propensity for hydrogen bonding allows it to exist in multiple crystalline forms, a phenomenon known as polymorphism. At least six polymorphs of this compound have been identified, typically designated as Form I, II, III, IV, V, and VI.[1][2] The formation of a specific polymorph is highly dependent on the crystallization conditions, such as the choice of solvent, temperature, and method of crystallization (e.g., solution-based versus melt crystallization).[1][3]

The differences in the crystal packing of these polymorphs lead to variations in their thermodynamic and kinetic properties. For instance, different polymorphs can exhibit distinct melting points, heats of fusion, solubilities, and dissolution rates.[4] Consequently, the selection and control of a specific polymorphic form are crucial throughout the drug development process to ensure consistent product quality and performance.

Physicochemical Properties of this compound Polymorphs

The following tables summarize the available quantitative data for the known polymorphs of this compound. It is important to note that a complete dataset for all polymorphs under identical experimental conditions is not fully available in the current literature.

Table 1: Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Heat of Fusion (ΔHfus) (kJ/mol) | Thermodynamic Relationship |

| Form I | 157 | Data not available | Enantiotropically related to Form II; stable at lower temperatures. |

| Form II | 155 | 24.3 | Enantiotropically related to Form I; stable at higher temperatures. |

| Form III | 145 | Data not available | Data not available |

| Form IV | 142 | Data not available | Data not available |

| Form V | Data not available | Data not available | Reported to crystallize in the presence of substituted 3-arylbutanoic acids. |

| Form VI | Data not available | Data not available | Can be selectively formed in hydroxyl-functionalized pores. |

Note: The melting points for Forms III and IV are based on hot-stage microscopy observations and may represent the onset of melting or transformation.

Table 2: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Space Group |

| Form I | Monoclinic | P2₁/c |

| Form II | Orthorhombic | Pca2₁ |

| Form III | Monoclinic | P2₁/c |

| Form IV | Monoclinic | P2₁/c |

| Form V | Monoclinic | Pc |

| Form VI | Orthorhombic | Pbca |

Note: This table is a compilation from various sources and represents the most commonly reported crystallographic data.

Table 3: Solubility of this compound Form II in Various Solvents at 298.15 K (25 °C)

| Solvent | Molar Fraction Solubility (x₁) | Solubility ( g/100g solvent) |

| Water | 0.0436 | 19.1 |

| Ethanol | 0.0189 | 4.98 |

| 2-Propanol | 0.0069 | 1.41 |

| n-Butanol | 0.0051 | 0.84 |

| 2-Butanol | 0.0049 | 0.81 |

| Ethyl Acetate | 0.0021 | 0.29 |

| Butyl Acetate | 0.0011 | 0.12 |

Experimental Protocols

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Polymorph Screening and Crystallization

Objective: To produce different polymorphic forms of this compound.

-

Solution Crystallization (Cooling Method):

-

Prepare a supersaturated solution of this compound in a chosen solvent (e.g., ethanol, isopropanol, nitromethane) in a sealed vial at an elevated temperature (e.g., 55-90 °C).

-

Cool the solution to 25 °C at a controlled rate (e.g., 5 °C/h) using a crystallization incubator.

-

Allow the solution to stand at 25 °C overnight to facilitate crystal growth.

-

Isolate the crystals by filtration and dry them under vacuum.

-

-

Solution Crystallization (Solvent Evaporation Method):

-

Dissolve this compound in a suitable solvent in a vial at a slightly elevated temperature (e.g., 30-40 °C).

-

Maintain the solution at this temperature for a short period (e.g., 5 minutes).

-

Remove the vial cap and allow the solvent to evaporate under ambient conditions.

-

-

Melt Crystallization:

-

Place a small amount of this compound on a microscope slide.

-

Heat the sample on a hot stage to a temperature above its melting point (e.g., 160 °C).

-

Cool the molten sample to a specific crystallization temperature.

-

Observe crystal growth using a polarized light microscope.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (melting point, heat of fusion, polymorphic transitions) of this compound polymorphs.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1.5-2.0 mg of the this compound polymorph sample into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 2-10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting, transitions) and exothermic events (crystallization). The peak temperature of an endotherm is taken as the melting point, and the area under the peak is used to calculate the heat of fusion.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystal structure and differentiate between polymorphs.

-

Apparatus: A powder X-ray diffractometer with a suitable radiation source (e.g., Cu-Kα).

-

Sample Preparation: Gently grind the crystalline sample to a fine powder and mount it on a sample holder.

-

Experimental Conditions:

-

Expose the sample to the X-ray beam.

-

Scan the sample over a specific 2θ range (e.g., 5-40°) at a defined step size and scan speed.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for each polymorph. Compare the experimental pattern with known patterns from databases or simulated patterns from single-crystal data to identify the polymorphic form.

Spectroscopic Characterization (FTIR and Raman)

Objective: To obtain vibrational spectra for polymorph identification and to study intermolecular interactions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Place a small amount of the sample on the holder and ensure good contact.

-

Collect the sample spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum provides information about the functional groups and hydrogen bonding within the crystal lattice.

-

-

Raman Spectroscopy:

-

Place the sample under the microscope objective of a Raman spectrometer.

-

Excite the sample with a laser of a specific wavelength (e.g., 532 nm).

-

Collect the scattered light using a high-resolution grating.

-

The Raman spectrum provides complementary vibrational information to FTIR and is particularly sensitive to non-polar bonds and crystal lattice vibrations.

-

Solubility Measurement

Objective: To determine the equilibrium solubility of a specific this compound polymorph in a given solvent.

-

Shake-Flask Method:

-

Add an excess amount of the this compound polymorph to a known volume of the solvent in a sealed flask.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant and filter it to remove any solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Confirm the solid phase in equilibrium is the original polymorph using PXRD.

-

Visualizing Relationships and Workflows

Graphviz diagrams are provided to illustrate the logical relationships between this compound polymorphs and a typical experimental workflow for their characterization.

Caption: Thermodynamic relationship between this compound Forms I and II.

Caption: General experimental workflow for this compound polymorph characterization.

Conclusion

The polymorphism of this compound presents both challenges and opportunities in pharmaceutical development. A thorough understanding of the physicochemical properties of each polymorphic form is essential for selecting the optimal solid form for a drug product. This guide has summarized the key properties and provided detailed experimental protocols for the characterization of this compound polymorphs. The successful control of polymorphism, guided by the principles and methods outlined herein, is a critical step in ensuring the quality, safety, and efficacy of this compound-containing pharmaceuticals. Further research is warranted to complete the physicochemical data for all known polymorphs and to fully elucidate the mechanisms of polymorphic transformation.

References

Isonicotinamide Interactions with Biological Macromolecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3), is a bioactive molecule that modulates the activity of several key enzymes involved in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the known interactions of this compound with biological macromolecules, with a focus on its role as a sirtuin activator and its potential as an inhibitor of other key enzymes. This document summarizes quantitative data on these interactions, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

This compound (pyridine-4-carboxamide) has garnered significant interest in the scientific community for its ability to influence critical cellular processes.[1] Its structural similarity to nicotinamide allows it to interact with a range of biological targets, primarily those involved in NAD+ metabolism. Understanding these interactions is crucial for its potential therapeutic applications in areas such as aging, metabolic disorders, and infectious diseases. This guide will delve into the core interactions of this compound with sirtuins, enzymes of the NAD+ salvage pathway, and other relevant macromolecules.

Interaction with Sirtuins

This compound is a well-documented activator of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular homeostasis, gene silencing, and longevity.[2][3] Unlike direct activators, this compound functions through a dual mechanism:

-

Alleviation of Nicotinamide Inhibition: Sirtuin activity is subject to feedback inhibition by nicotinamide, a product of the deacetylation reaction.[4] this compound competes with nicotinamide for binding to the enzyme, thereby relieving this inhibition and restoring sirtuin activity.[5] Effective activation of sirtuins through this mechanism requires millimolar concentrations of this compound.

-

Increasing Intracellular NAD+ Levels: this compound has been shown to increase the intracellular concentration of NAD+, the essential co-substrate for sirtuin activity. This effect is mediated through the NAD+ salvage pathway.

Quantitative Data: Sirtuin Activation and NAD+ Modulation

The following table summarizes the quantitative effects of this compound on NAD+ levels and the concentrations required for sirtuin activation.

| Parameter | Organism/Cell Line | Concentration of this compound | Observed Effect | Reference(s) |

| NAD+ Concentration | Human non-small cell lung cancer cell line H1299 | 25 mM | ~3-fold increase in intracellular NAD+ | |

| Sirtuin Activation | Saccharomyces cerevisiae (yeast) | 25 mM | Reduction in the formation of polyQ aggregates, indicating Sir2 activation | |

| Sirtuin Activation | In vitro and in vivo (yeast) | Millimolar range | Effective sirtuin activation by antagonizing nicotinamide inhibition |

Experimental Protocol: Sirtuin Activity Assay

A common method to measure sirtuin activity is a coupled enzymatic assay that detects the production of nicotinamide.

Principle:

Sirtuins produce nicotinamide (NAM) during the deacetylation reaction. This NAM can be converted to nicotinic acid and ammonia by the enzyme nicotinamidase (Pnc1). The ammonia produced is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, a reaction that consumes NADH. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant Sirtuin enzyme (e.g., SIRT1)

-

Acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Nicotinamidase (e.g., yeast Pnc1)

-

α-ketoglutarate

-

Glutamate dehydrogenase

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acetylated peptide substrate, NAD+, α-ketoglutarate, glutamate dehydrogenase, and NADH.

-

Add varying concentrations of this compound to the wells of the microplate.

-

To initiate the reaction, add the sirtuin enzyme and nicotinamidase to each well.

-

Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time.

-

The rate of NADH consumption is proportional to the rate of nicotinamide production and thus reflects the sirtuin activity.

Signaling Pathway: this compound-Mediated Sirtuin Activation

This compound activates sirtuins by relieving nicotinamide inhibition and boosting NAD+ levels.

Interaction with Enzymes of the NAD+ Salvage Pathway

Quantitative Data: NAMPT Inhibition (Related Compounds)

The following table provides IC50 values for known NAMPT inhibitors, offering a reference for the potency of compounds targeting this enzyme.

| Compound | Cell Line | IC50 | Reference(s) |

| KPT-9274 | Various glioma cell lines | 0.1 - 1.0 µM | |

| Nampt-IN-5 | A2780 human ovarian carcinoma | 0.7 nM | |

| Nampt-IN-5 | COR-L23 human lung large cell carcinoma | 3.9 nM | |

| OT-82 | Hematological malignancy cell lines (average) | 2.89 ± 0.47 nM | |

| OT-82 | Non-hematological malignancy cell lines (average) | 13.03 ± 2.94 nM | |

| Compound 11 (biarylsulfanilamide) | In vitro | 5 nM |

Experimental Protocol: NAMPT Inhibition Assay

A common method for measuring NAMPT activity and its inhibition is a coupled-enzyme, fluorescence-based assay.

Principle:

NAMPT converts nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT). The resulting NAD+ is used by a cycling enzyme mix (e.g., alcohol dehydrogenase) to reduce a probe, generating a fluorescent signal that is proportional to NAMPT activity.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

NMN adenylyltransferase (NMNAT)

-

Cycling enzyme mix (e.g., alcohol dehydrogenase)

-

Fluorescent probe

-

Assay buffer

-

Test inhibitor (e.g., this compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Add the NAMPT enzyme to the wells of the microplate.

-

Add serial dilutions of the test inhibitor (this compound).

-

Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, the cycling enzyme mix, and the fluorescent probe.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow: NAMPT Inhibition Assay

Workflow for determining the inhibitory activity of compounds against NAMPT.

Interaction with Other Macromolecules

This compound and its derivatives have the potential to interact with other important biological macromolecules.

Poly (ADP-ribose) Polymerase (PARP)

Enoyl-Acyl Carrier Protein Reductase (InhA)

Isonicotinohydrazide derivatives are being actively investigated as direct inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This makes InhA a promising target for the development of new anti-tuberculosis drugs.

| Compound | Target | IC50 | Reference(s) |

| Bromo-substituted isatin-nicotinohydrazide hybrid | M. tuberculosis H37Rv (whole cell, MIC) | 6.25 µg/mL | |

| Triclosan | M. tuberculosis InhA | 0.05 µM | |

| NITD-916 | M. tuberculosis InhA | 0.05 µM | |

| GSK138 | M. tuberculosis InhA | 0.04 µM | |

| PT70 | M. tuberculosis InhA (at 10 nM InhA) | 5.3 ± 0.4 nM | |

| Benzimidazole derivative 1 | M. tuberculosis InhA | 0.38 µM | |

| Benzimidazole derivative 7 | M. tuberculosis InhA | 0.22 µM |

Principle:

The activity of InhA can be monitored by measuring the oxidation of its co-substrate, NADH, at 340 nm. In the presence of an inhibitor, the rate of NADH oxidation will decrease.

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (substrate)

-

Test inhibitor (isonicotinohydrazide derivative)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Add the assay buffer, NADH, and the test inhibitor at various concentrations to the wells of the microplate.

-

Add the InhA enzyme and pre-incubate.

-

Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Cytochrome P450 (CYP) Enzymes

Nicotinic acid and nicotinamide have been shown to inhibit certain cytochrome P450 enzymes. Given that this compound shares the pyridine functional group, it is plausible that it could also inhibit these enzymes. While direct Ki values for this compound are not available, the data for nicotinamide provides a useful reference.

| Enzyme | Ki (mM) | Reference(s) |

| CYP2D6 | 19 ± 4 | |

| CYP3A4 | 13 ± 3 | |

| CYP2E1 | 13 ± 8 |

Principle:

The inhibitory potential of a compound against a specific CYP isoform is determined by incubating human liver microsomes with an isoform-specific substrate in the presence and absence of the test compound. The formation of the metabolite is measured by LC-MS/MS, and the reduction in its formation is used to calculate the IC50 or Ki value.

Materials:

-

Human liver microsomes

-

CYP isoform-specific substrate (e.g., dextromethorphan for CYP2D6)

-

NADPH regenerating system

-

Test inhibitor (this compound)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes with a series of concentrations of the test inhibitor.

-

Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding a quenching solvent like acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

-

Determine the IC50 and/or Ki value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound is a multifaceted molecule that interacts with several key biological macromolecules, primarily through its influence on NAD+ metabolism. Its ability to activate sirtuins by alleviating nicotinamide inhibition and increasing intracellular NAD+ levels makes it a valuable tool for research in aging and metabolic diseases. Furthermore, the potential for this compound and its derivatives to inhibit enzymes such as NAMPT, PARP, InhA, and cytochrome P450s opens up avenues for its development as a therapeutic agent in cancer, infectious diseases, and for managing drug-drug interactions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this compound. Further research is warranted to determine the specific inhibitory constants of this compound for various enzymes to fully elucidate its interaction profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Enhances Sir2 Protein-mediated Silencing and Longevity in Yeast by Raising Intracellular NAD+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical activation of Sir2-dependent silencing by relief of nicotinamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Isonicotinamide Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities. The prediction of this compound's binding sites on protein targets is a critical step in understanding its mechanism of action and in the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico methodologies for predicting this compound binding sites, detailed experimental protocols for validation, and an exploration of potential signaling pathways modulated by this compound.

Introduction to this compound

This compound (pyridine-4-carboxamide) is the amide derivative of isonicotinic acid.[1] It is a key pharmaceutical intermediate and a structural motif in numerous bioactive compounds.[2] The most prominent derivative of this compound is isoniazid, a frontline antibiotic for the treatment of tuberculosis.[3] Isoniazid is a prodrug that, upon activation, forms an adduct with NAD+ which potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial cell wall synthesis.[3] This established interaction with InhA makes it a primary target for in silico studies involving this compound and its derivatives. Understanding the binding modes of this compound to various protein targets is paramount for the development of new chemical entities with improved potency and selectivity.

In Silico Prediction of this compound Binding Sites

Computational methods provide a rapid and cost-effective approach to identify and characterize potential binding sites for small molecules like this compound on protein targets.[4] These methods can be broadly categorized into sequence-based and structure-based approaches. Given the availability of protein structures, structure-based methods are particularly powerful.

Target Identification

The initial step involves identifying potential protein targets for this compound. This can be achieved through:

-

Literature and Database Mining: Searching databases such as ChEMBL and PubChem for compounds structurally similar to this compound and their known biological targets.

-

Target Prediction Algorithms: Utilizing online tools and software that predict protein targets based on the chemical structure of the ligand.

Based on existing research on this compound derivatives and related compounds, potential targets include, but are not limited to:

-

Enoyl-acyl carrier protein reductase (InhA): The established target of the isoniazid-NAD adduct.

-

Kinases: Various kinases are potential targets for small molecule inhibitors.

-

Dehydrogenases: Due to its structural similarity to the nicotinamide moiety of NAD(P)+, this compound may interact with the cofactor-binding sites of dehydrogenases.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

A typical molecular docking workflow for predicting this compound binding is as follows:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

-

Define the binding site (grid box) based on the location of a co-crystallized ligand or using binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., ChemDraw, Avogadro).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina, Glide, or GOLD.

-

Perform the docking of the prepared this compound ligand into the defined binding site of the receptor.

-

Generate a set of possible binding poses and rank them based on their scoring functions (e.g., binding energy in kcal/mol).

-

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide | SARS-CoV-2 Main Protease | -123.23 | |

| (E)-N-(1-phenylethylidene)-nicotinohydrazide (enol form) | SARS-CoV-2 Main Protease | -123.12 | |

| N-benzyl-2-iso nicotinoyl hydrazine-1-carbothioamide | SARS-CoV-2 Main Protease | -113.81 |

Note: The docking scores presented are from a specific study and the methodology used may differ from other docking programs. Direct comparison of scores across different studies and software should be done with caution.

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, this can involve screening a library of its derivatives against a specific protein target to identify compounds with potentially improved binding affinity or selectivity.

Experimental Validation of Binding Interactions

In silico predictions must be validated through experimental methods to confirm the binding of this compound to the predicted target and to quantify the binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand (the protein, immobilized on a sensor chip) and an analyte (this compound, in solution). The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Immobilization of the Target Protein:

-

Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

-

Monitor the association phase as this compound binds to the protein.

-

Inject running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Sample Preparation:

-

Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.

-

-

Titration:

-

Inject small aliquots of the this compound solution into the protein solution at regular intervals.

-

Measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

| Parameter | Description | Typical Units |

| K_D_ | Equilibrium Dissociation Constant | M (Molar) |

| k_a_ (k_on_) | Association Rate Constant | M⁻¹s⁻¹ |

| k_d_ (k_off_) | Dissociation Rate Constant | s⁻¹ |

| IC_50_ | Half-maximal Inhibitory Concentration | M (Molar) |

| n | Stoichiometry of Binding | - |

| ΔH | Enthalpy of Binding | kcal/mol or kJ/mol |

| ΔS | Entropy of Binding | cal/mol·K or J/mol·K |

Potential Signaling Pathways Modulated by this compound

While direct studies on this compound's impact on signaling pathways are limited, insights can be drawn from its structural isomer, nicotinamide.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Nicotinamide has been shown to inhibit the activation of B lymphocytes by affecting a membrane-proximal event leading to the activation of MAPKs. Specifically, it has been observed to inhibit the phosphorylation of ERK, a key component of the MAPK pathway. Given the structural similarity, it is plausible that this compound could exert similar effects on this pathway.

Sirtuin (SIRT) Signaling Pathway

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and DNA repair. Nicotinamide is a known inhibitor of sirtuins, acting through a feedback inhibition mechanism. Synthetic iso-nicotinamide derivatives have also been investigated as sirtuin activators. The dual role of nicotinamide-related compounds as both inhibitors and potential activators suggests that this compound could also modulate sirtuin activity, thereby influencing downstream cellular processes.

Conclusion

The in silico prediction of this compound binding sites is a powerful strategy to accelerate the discovery of new biological targets and to guide the design of novel therapeutic agents. This guide has outlined the key computational methodologies, from target identification and molecular docking to virtual screening. Furthermore, it has provided detailed protocols for the experimental validation of these predictions using state-of-the-art biophysical techniques. While quantitative binding data for this compound itself remains to be extensively explored, the information available for its derivatives and isomers provides a strong foundation for future research. The potential for this compound to modulate key signaling pathways, such as the MAPK and sirtuin pathways, further underscores its importance as a versatile chemical scaffold in drug discovery. A combined approach of computational prediction and experimental validation will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Quantitative analysis of protein-protein interactions and post-translational modifications in rare immune populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Research on Isonicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, the amide derivative of isonicotinic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention in early-stage drug discovery due to their wide range of biological activities. These compounds have shown promise as antibacterial, antifungal, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the current landscape of this compound derivative research, focusing on synthesis, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action, including key signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, with the choice of method often depending on the desired substitution pattern and scale of production. Common synthetic strategies include conventional heating and microwave-assisted synthesis.

General Synthesis Protocols

A prevalent method for synthesizing N-substituted this compound derivatives involves the acylation of a primary or secondary amine with an activated form of isonicotinic acid, such as an acyl chloride.

Conventional Synthesis: One common approach involves the reaction of isonicotinoyl chloride with a substituted amine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or with gentle heating.[1]

Another conventional method is the direct coupling of isonicotinic acid with an amine using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a rapid and efficient alternative to conventional heating for the synthesis of this compound derivatives.[2] This method often leads to significantly shorter reaction times and higher yields. A typical microwave-assisted synthesis involves the reaction of this compound with an alkyl or aryl halide in a suitable solvent, such as ethanol or acetone, in a sealed microwave reactor.[2]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for easy comparison.

Antibacterial Activity

Derivatives of this compound have been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

| Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound Analogue 4 | Clostridioides difficile | >128 | [3] |

| This compound Analogue 4 | Staphylococcus aureus | >128 | [3] |

| This compound Analogue 4 | Enterococcus faecalis | >128 | |

| This compound Analogue 4 | Escherichia coli | >128 | |

| This compound Analogue 4 | Klebsiella pneumoniae | >128 | |

| This compound Analogue 4 | Pseudomonas aeruginosa | >128 | |

| Palladium (II) Complex with this compound | Mycobacterium tuberculosis H37Rv | 12.5 |

Table 1: Antibacterial Activity of this compound Derivatives.

Antifungal Activity

Several this compound derivatives have been synthesized and evaluated for their antifungal activity against various fungal pathogens.

| Derivative/Compound | Fungal Strain | Inhibition (%) at 10 µg/mL | Inhibition (%) at 100 µg/mL | MIC (µg/mL) | Reference |

| This compound Derivative 1 | Sclerotinia sclerotiorum | 62 | 83.7 | - | |

| This compound Derivative 2 | Sclerotinia sclerotiorum | 87.5 | 93.2 | - | |

| Nicotinamide Derivative 16g | Candida albicans SC5314 | - | - | 0.25 | |

| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans (6 strains) | - | - | 0.125-1 |